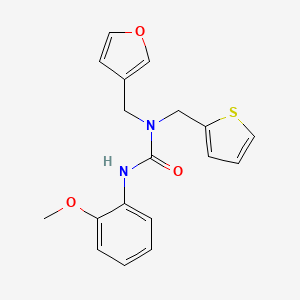
1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea, also known as FMU, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMU belongs to the class of urea derivatives and exhibits interesting pharmacological properties that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives : Abdelrazek et al. (2010) detailed the synthesis of novel pyridine and naphthyridine derivatives, initiating from compounds similar to the one . This research highlights the compound's utility as a precursor in synthesizing complex heterocyclic structures, which are pivotal in pharmaceutical development (Abdelrazek et al., 2010).
Antimicrobial Activity : Donlawson et al. (2020) synthesized a compound closely related to "1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea" and tested its bioactivity against various pathogens. The study indicates a broad spectrum of activity, suggesting the compound's potential as a lead for developing new antimicrobial agents (Donlawson et al., 2020).
Material Science Applications : Koza and Balcı (2011) reported on the synthesis of a novel class of compounds, demonstrating the versatility of furan- and thiophene-based ureas in material science, particularly in creating new molecular architectures with unique properties (Koza & Balcı, 2011).
Pharmacological Potential : Alabi et al. (2020) explored the antibacterial and antifungal activities of urea and thiourea derivatives, showcasing the compound's relevance in discovering new bioactive molecules with potential therapeutic applications (Alabi et al., 2020).
Eigenschaften
IUPAC Name |
1-(furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-17-7-3-2-6-16(17)19-18(21)20(11-14-8-9-23-13-14)12-15-5-4-10-24-15/h2-10,13H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULGKIPSGCARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

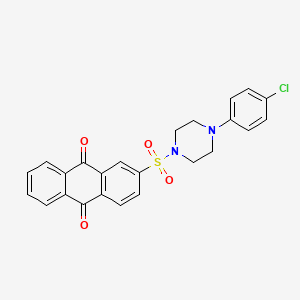
![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)
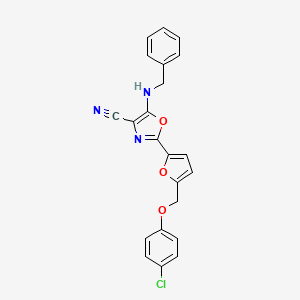
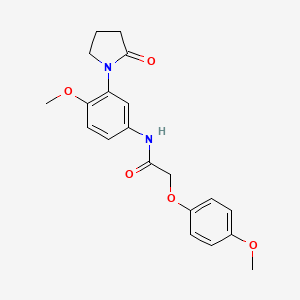
![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)
![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)
![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)
![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)

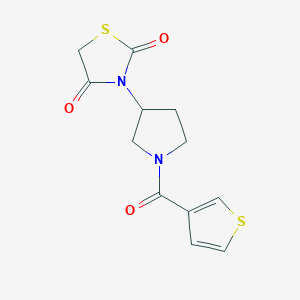
![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)
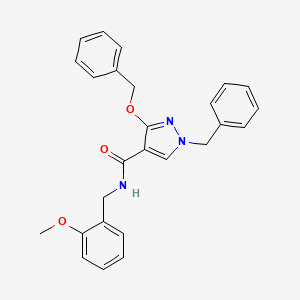
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)